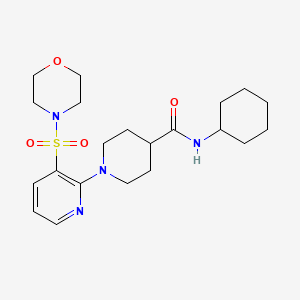![molecular formula C10H13N3O B2708713 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 478063-99-9](/img/structure/B2708713.png)
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with ethoxy and ethyl substituents at specific positions.
作用机制
Target of Action
It is known that similar compounds, such as 1,2,4-triazolo [1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Similar compounds are known to inhibit key enzymes in various pathways, leading to downstream effects such as the inhibition of cell growth and differentiation .
Result of Action
Similar compounds have shown moderate to potent anti-proliferative activities against a panel of cancer cell lines .
生化分析
Biochemical Properties
Triazolopyridines are known to interact with a variety of enzymes and receptors in the biological system . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine interacts with are not yet identified.
Cellular Effects
Some triazolopyridine derivatives have shown to exhibit anti-proliferative activities against a panel of cancer cell lines . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazolopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazolopyridines are known to interact with a variety of enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-ethoxypyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,4-Triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substituents (ethoxy and ethyl groups) and its ability to undergo a variety of chemical reactions
属性
IUPAC Name |
5-ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-3-8-11-12-9-6-5-7-10(13(8)9)14-4-2/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPWZINALGTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C(=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
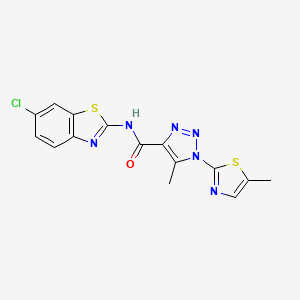


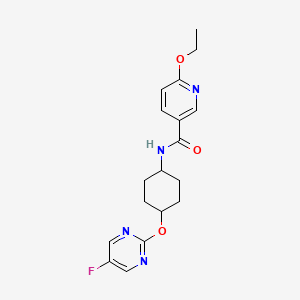
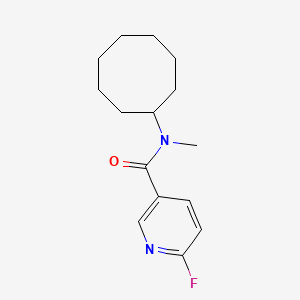
![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2708636.png)
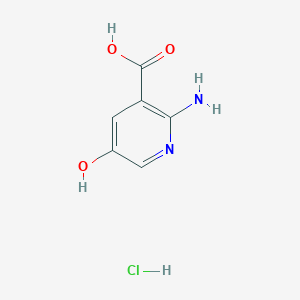
![methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2708641.png)




